molecular formula C9H18O2 B3054257 Heptan-4-yl acetate CAS No. 5921-84-6

Heptan-4-yl acetate

Cat. No. B3054257
CAS RN: 5921-84-6
M. Wt: 158.24 g/mol
InChI Key: JPXGPRBLTIYFQG-UHFFFAOYSA-N
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Description

Heptan-4-yl acetate, also known as sec-heptyl acetate or 1-methylhexyl acetate, is a chemical compound with the molecular formula C9H18O2 . It is used in the pharmaceutical industry and is involved in various stages of drug discovery .


Synthesis Analysis

The synthesis of Heptan-4-yl acetate involves several steps. One approach involves the use of (+)-camphor-derived 1,3-diamines . Another method involves the synthesis of a nickel complex, bis[benzyl-2-(heptan-4-ylidene)hydrazine-1-carboxylate]bis(thiocyanato)nickel(II), which has been fully characterized .


Molecular Structure Analysis

The molecular structure of Heptan-4-yl acetate is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

The chemical reactions involving Heptan-4-yl acetate are complex and involve several steps. The ChemSpider database provides detailed information about these reactions .


Physical And Chemical Properties Analysis

Heptan-4-yl acetate is a colorless clear liquid . It has a molecular weight of 158.24086000 and a formula of C9H18O2 .

Scientific Research Applications

1. Chromatography and Solvent Recycling

Heptan-4-yl acetate, along with other similar compounds, is significant in chromatographic purification processes. A study highlighted the use of acetone–heptane mixtures for chromatography on silica gel, which are more amenable to separation and recovery by distillation compared to the commonly used ethyl acetate–hexane mixtures. This method can reduce waste and operating costs in synthetic research and processes (Drueckhammer et al., 2013).

2. Synthetic Chemistry

In synthetic chemistry, heptan-4-yl acetate derivatives play a role in various reactions. For instance, the solvolytic rearrangement of the 2-(Δ1-cyclopentenyl)ethyl system yields products like 3-methylenecyclohexyl acetate and spiro[2.4]heptan-4-yl acetate (Closson & Kwiatkowski, 1965). Moreover, catalytic asymmetric 1,3-dipolar cycloaddition processes use compounds related to heptan-4-yl acetate for the synthesis of functional 5-aza-spiro[2,4]heptanes, valuable in drug discovery (Liu et al., 2011).

3. Biocatalysis

In biocatalysis, heptan-4-yl acetate and its derivatives have applications in enzymatic reactions. A study demonstrated the enzymatic acetylation of primary amines using lipases, where compounds like (±)-heptan-2-amine were acetylated to obtain amides. This process can be conducted under conditions like orbital shaking and microwave radiation, showcasing the versatility of these compounds in biocatalytic processes (Araújo & Porto, 2015).

4. Extraction and Purification Processes

Heptan-4-yl acetate derivatives are also useful in extraction and purification processes. For example, in the optimization of the hydrolysis of 4-methyl acetal benzoate into methyl p-formylbenzoate, the role of heptane, a related compound, is crucial for achieving optimal yields (Jihua, 2014). Similarly, automated systems for countercurrent chromatography often use heptane/ethyl acetate/methanol/water solvent systems for the preparative purification of pharmaceutical compounds, indicating the significance of these compounds in advanced separation techniques (Bradow et al., 2015).

Future Directions

Future research on Heptan-4-yl acetate could focus on its potential applications in the pharmaceutical industry and other fields. For example, novel bifunctional quaternary ammonium salt phase-transfer organocatalysts have been synthesized from (+)-camphor-derived 1,3-diamines . These catalysts have potential applications in electrophilic heterofunctionalizations of β-keto esters and in the Michael addition of a glycine Schiff base with methyl acrylate .

properties

IUPAC Name

heptan-4-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-9(7-5-2)11-8(3)10/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXGPRBLTIYFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521325
Record name Heptan-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5921-84-6
Record name 4-Heptanol, 4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5921-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptan-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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